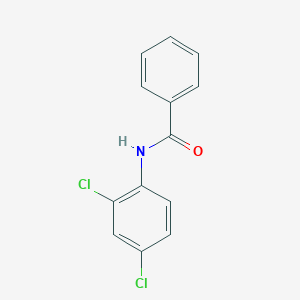
2-(4-Ethenylphenyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Ethenylphenyl)oxirane is a monomer used in copolymerization reactions . It is also known by its IUPAC name, 2-(4-ethenylphenyl)oxirane .
Synthesis Analysis
The synthesis of oxetane derivatives like 2-(4-Ethenylphenyl)oxirane often involves ring-closing approaches, with the cyclization step forming a C−O or C−C bond .Molecular Structure Analysis
The molecular formula of 2-(4-Ethenylphenyl)oxirane is C10H10O . It has a heavy atom count of 11 and a molecular weight of 146.189 . The structure includes one aromatic carbocycle, one aliphatic heterocycle, and one aliphatic ring .Chemical Reactions Analysis
2-(4-Ethenylphenyl)oxirane is known to participate in copolymerization reactions . In addition, oxiranes like 2-(4-Ethenylphenyl)oxirane can undergo ring-opening reactions, which are commonly used in the synthesis of oxirane resins, composite materials, and plasticizers .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Ethenylphenyl)oxirane include a molecular weight of 146.189, exact molecular weight of 146.0732, valence electrons of 56, radical electrons of 0, tPSA of 12.53, MolLogP of 2.4009, H bond acceptors of 1, and H bond donors of 0 .Safety And Hazards
Propiedades
Número CAS |
10431-61-5 |
|---|---|
Nombre del producto |
2-(4-Ethenylphenyl)oxirane |
Fórmula molecular |
C10H10O |
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
2-(4-ethenylphenyl)oxirane |
InChI |
InChI=1S/C10H10O/c1-2-8-3-5-9(6-4-8)10-7-11-10/h2-6,10H,1,7H2 |
Clave InChI |
DENMIBABNWPFEG-UHFFFAOYSA-N |
SMILES |
C=CC1=CC=C(C=C1)C2CO2 |
SMILES canónico |
C=CC1=CC=C(C=C1)C2CO2 |
Otros números CAS |
10431-61-5 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

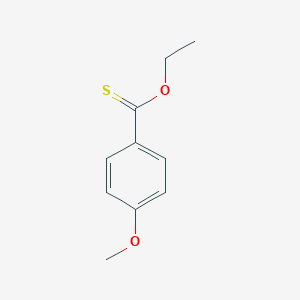
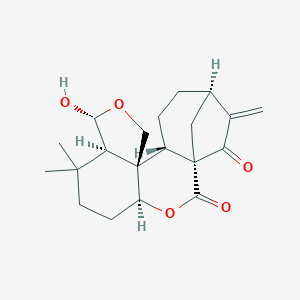
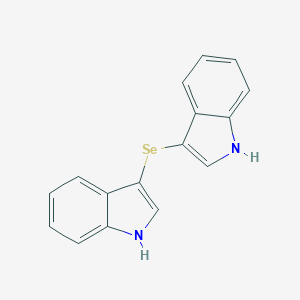

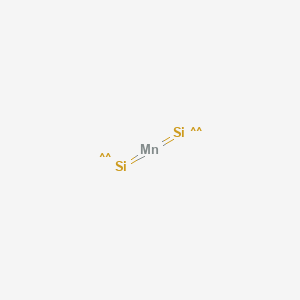
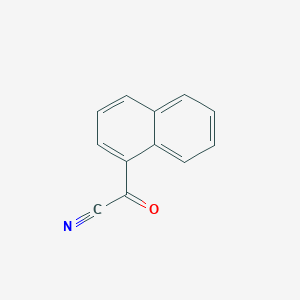
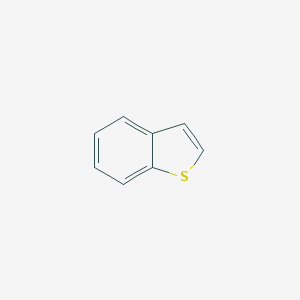
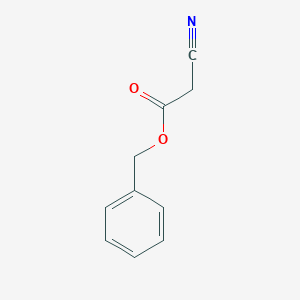
![acetic acid;N-[2-(hydroxyamino)-2-methylcyclohexylidene]hydroxylamine](/img/structure/B83052.png)
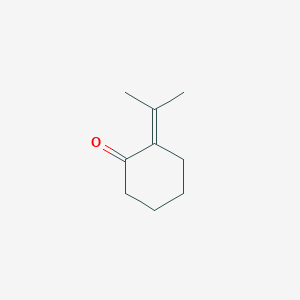
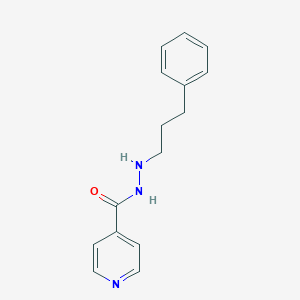
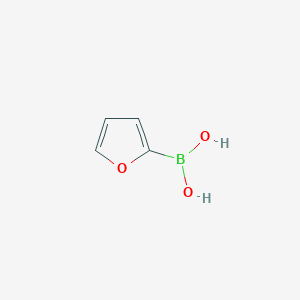
![3-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]propane-1,2-diol](/img/structure/B83065.png)
